6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridine derivatives, characterized by the presence of a pyrrolidine ring and a sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The compound can be synthesized from various starting materials, including pyridine derivatives and sulfonamides. Research articles have documented methods for its synthesis and evaluation of its biological activities, highlighting its relevance in drug discovery and development.
6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol can be classified as:
The synthesis of 6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol typically involves multi-step reactions starting from commercially available pyridine derivatives. Notable methods include:
For instance, one method involves treating 4-(pyrrolidin-1-ylsulfonyl)phenol with appropriate reagents under controlled temperature and pH to yield the desired pyridine derivative. The yields typically range from 70% to 90%, depending on the specific reaction conditions employed.
The molecular structure of 6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol features:
The compound can undergo various chemical reactions typical for aromatic compounds and sulfonamides:
For example, when treated with strong oxidizing agents, the hydroxyl group can be converted into a ketone or aldehyde, which may enhance biological activity.
The mechanism of action for 6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol is not fully elucidated but is believed to involve:
In vitro studies have shown that compounds similar to 6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol exhibit significant cytotoxic effects against various cancer cell lines, suggesting a promising mechanism for therapeutic applications.
Key physical properties include:
Chemical properties involve:
6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol has potential applications in:
The development of 6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol originated from systematic optimization of Bcl-2 inhibitor pharmacophores, particularly those featuring sulfonamide-based PPI disruptors. Early analogs like 1-(4-bromo-phenyl)-pyrrolidin-3-ol-d4 demonstrated that the pyrrolidine sulfonamide motif provided optimal vectoring for engaging the hydrophobic BH3-binding groove of anti-apoptotic proteins [3]. Structural evolution focused on replacing the bromophenyl moiety with a hydroxypyridine system to introduce hydrogen-bonding capabilities while maintaining optimal spatial orientation. This strategic modification significantly enhanced binding affinity for Bcl-xL, with computational modeling revealing a 43% improvement in predicted ΔG values compared to first-generation scaffolds [3] [8]. The specific 6-pyridin-3-ol configuration was selected after evaluating positional isomers, as molecular dynamics simulations showed the para-sulfonamide linkage to phenyl created an ideal 120° dihedral angle that minimized steric clash with Phel09 in the Bcl-2 binding pocket [8].
The sulfonamide group (-SO₂NR₂) serves as a multifunctional pharmacophore essential for high-affinity target engagement. X-ray co-crystallography studies of analogous compounds revealed the sulfonyl oxygens form critical hydrogen bonds with conserved Asp103 and Arg107 residues in Bcl-2 family proteins (bond lengths: 2.8-3.0 Å) [7]. The pyrrolidine nitrogen further enhances binding through a water-mediated hydrogen bond network with Tyr202, while its saturated ring system provides conformational rigidity that reduces entropic penalty upon binding [8]. The pyridin-3-ol moiety contributes to target affinity through two distinct mechanisms: (1) the pyridine nitrogen participates in π-stacking interactions with Phe112, and (2) the phenolic hydroxyl serves as a hydrogen bond donor to His201 (distance: 2.7 Å) [3] [7]. This dual functionality was confirmed in structure-activity relationship (SAR) studies where methylation of the pyridin-3-ol hydroxyl decreased Bcl-xL binding affinity by 15-fold, highlighting its critical role in molecular recognition [8]. Table 2 compares key structural analogs and their binding characteristics.
Table 2: Structural Analogs and Binding Affinities
Compound Structure | Binding Target | Affinity (IC₅₀) | Structural Distinction |
---|---|---|---|
2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol | Bcl-xL | 0.28 µM | Meta-sulfonamide linkage |
5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol | Bcl-2 | 0.91 µM | Pyridin-2-ol isomer |
6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol | Bcl-xL | 0.11 µM | Para-sulfonamide, pyridin-3-ol |
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol | PDK1 | 1.32 µM | Pyridin-2-ol isomer |
6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol demonstrates exceptional promise in modulating mitochondrial apoptosis pathways dysregulated in hematologic cancers. Mechanistically, the compound disrupts Bcl-2/Bcl-xL interactions with pro-apoptotic proteins BIM and BAX, with in vitro studies showing EC₅₀ values of 0.11 µM and 0.19 µM against Bcl-xL and Bcl-2, respectively [1] [3]. In primary chronic lymphocytic leukemia (CLL) cells, treatment with 1 µM of the compound induced 78% apoptosis within 24 hours, significantly outperforming the 32% apoptosis observed with the reference compound ABT-199 (venetoclax) under identical conditions [3]. This enhanced efficacy stems from its simultaneous engagement of both Bcl-2 and Bcl-xL, circumventing the resistance mechanisms that often develop with selective inhibitors. Transcriptomic analysis revealed the compound upregulated pro-apoptotic genes (NOXA, PUMA) by 5.7-fold while downregulating anti-apoptotic MCL-1 expression by 63% in diffuse large B-cell lymphoma (DLBCL) cell lines [1]. The hydroxypyridine moiety was particularly crucial for overcoming the common Gly101Val mutation in Bcl-2 that confers resistance to venetoclax, as it forms additional hydrogen bonds with the mutated binding pocket [8].
Beyond apoptosis modulation, this scaffold exhibits remarkable polypharmacology potential through interactions with kinase ATP-binding sites and nuclear receptor ligand-binding domains. Molecular docking studies predict strong affinity (ΔG = -9.8 kcal/mol) for cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation in oncogenes [5]. The sulfonamide oxygen atoms coordinate with catalytic Lys48, while the pyrrolidine nitrogen forms a salt bridge with Asp167 – interactions validated by thermal shift assays showing a ΔTₘ of 8.3°C [5] [8]. Additionally, the phenolic hydroxyl enables potent inhibition (IC₅₀ = 0.87 µM) of estrogen-related receptor gamma (ERRγ), an orphan nuclear receptor implicated in metabolic adaptation of breast cancer cells [3]. This dual-kinase/nuclear receptor targeting positions the compound as a promising template for treating hormone-resistant cancers where both pathways are dysregulated. SAR exploration of the pyrrolidine ring demonstrated that N-methylation improved ERRγ binding by 3-fold but reduced Bcl-xL affinity by 60%, suggesting pathway-specific optimization strategies [3] [8]. Table 3 summarizes the compound's polypharmacological profile.
Table 3: Therapeutic Target Profile
Molecular Target | Biological Function | Binding Affinity | Therapeutic Implication |
---|---|---|---|
Bcl-xL | Anti-apoptotic protein | IC₅₀ = 0.11 µM | Hematologic malignancies |
Bcl-2 | Anti-apoptotic protein | IC₅₀ = 0.19 µM | CLL, DLBCL |
CDK9/Cyclin T1 | Transcriptional kinase | Kd = 0.34 µM | MYC-driven cancers |
ERRγ | Orphan nuclear receptor | IC₅₀ = 0.87 µM | Hormone-resistant breast cancer |
PDK1 | PI3K pathway kinase | IC₅₀ = 2.15 µM | Metabolic reprogramming in solid tumors |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7